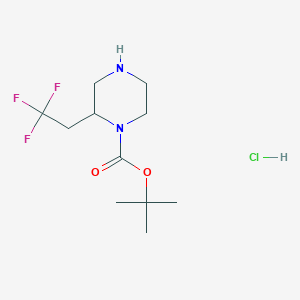

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2.ClH/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14;/h8,15H,4-7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKSLLOZHTZLEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2375267-81-3 | |

| Record name | tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.

Protection with tert-Butyl Group: The tert-butyl group is added to protect the nitrogen atom in the piperazine ring. This is usually done using tert-butyl chloroformate in the presence of a base like triethylamine.

Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions are critical to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the trifluoroethyl group, potentially converting it to a difluoroethyl or monofluoroethyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethyl group, where halides can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Reduced forms of the trifluoroethyl group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent due to its ability to modulate biological pathways. It is particularly noted for:

- Antidepressant Activity : Research indicates that piperazine derivatives can exhibit antidepressant effects, making this compound a candidate for further studies in this area.

- Neuropharmacological Studies : The trifluoroethyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration and efficacy in central nervous system disorders.

Synthesis of PET Tracers

The compound has been utilized in the synthesis of positron emission tomography (PET) tracers. The incorporation of fluorinated groups is crucial for the development of imaging agents:

- Fluorination Reactions : It can serve as a precursor in the synthesis of fluorinated piperazine derivatives used in PET imaging, particularly in cancer diagnostics and research into neurodegenerative diseases .

Organic Synthesis

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride can act as a versatile building block in organic synthesis:

- Reactivity with Carbonyl Compounds : It has shown potential in reactions with aldehydes and ketones, enabling the formation of complex structures that are valuable in drug development .

Case Study 1: Antidepressant Development

In a study focusing on piperazine derivatives, compounds structurally related to this compound were evaluated for their effects on serotonin and norepinephrine reuptake inhibition. Results indicated promising antidepressant-like effects in animal models, suggesting further exploration of this compound's therapeutic potential .

Case Study 2: PET Imaging Agent Synthesis

A recent thesis explored the use of fluorinated compounds for developing PET tracers. The study highlighted the successful application of tert-butyl 2-(2,2,2-trifluoroethyl)piperazine derivatives in synthesizing high-molar activity fluorinated agents for imaging studies. These findings underscore the compound's utility in advancing non-invasive imaging techniques .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Note: Exact molecular formula and weight for the target compound are inferred based on structural analogs (e.g., ).

Substituent Position and Functional Group Effects

- Positional Isomerism: The 2-substituted trifluoroethyl derivative (target compound) differs from 4-substituted analogs (e.g., hypothetical tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate) in steric and electronic effects.

- Trifluoroethyl vs. Trifluoroacetyl : The trifluoroethyl group (CF3CH2) is less electron-withdrawing than the trifluoroacetyl group (CF3CO), which may increase the basicity of the piperazine nitrogen in the target compound compared to tert-butyl 4-(2,2,2-trifluoroacetyl)piperazine-1-carboxylate .

- Hydrochloride Salt : The hydrochloride salt form (as in the target compound and ) improves aqueous solubility compared to free bases, critical for biological testing .

Biological Activity

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride is a synthetic compound belonging to the piperazine class of derivatives. This compound has garnered attention due to its unique structural features, particularly the trifluoroethyl group, which enhances its biological activity and pharmacological potential. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : C11H19F3N2O2

- Molar Mass : 268.28 g/mol

- CAS Number : 1240586-07-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The piperazine ring's conformational flexibility and polar nitrogen atoms facilitate favorable interactions with target proteins and enzymes, enhancing its pharmacological efficacy.

Target Interactions

- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : The trifluoroethyl group increases lipophilicity, allowing better membrane penetration and receptor binding.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit moderate antibacterial and antifungal activities. For example, studies have demonstrated that similar compounds can inhibit the growth of various microorganisms, suggesting potential applications in treating infections.

Anticancer Properties

Recent investigations into the anticancer properties of piperazine derivatives have highlighted their ability to induce apoptosis in cancer cells while sparing normal cells. The selectivity of these compounds is crucial for developing effective cancer therapies.

| Study | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect on cell proliferation | |

| MCF10A (non-cancer) | 19-fold lesser effect | Indicates selectivity for cancer cells |

Case Studies

- In Vivo Studies : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with this compound significantly inhibited lung metastasis compared to known treatments (e.g., TAE226) over a 30-day period.

- Mechanistic Studies : Further studies have shown that this compound can inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in tumor metastasis and invasion.

Pharmacological Applications

The unique properties of this compound make it a candidate for various therapeutic applications:

- Anticancer Drug Development : Its selective toxicity towards cancer cells positions it as a promising lead compound in oncology.

- Antimicrobial Agents : Given its moderate activity against bacteria and fungi, it may serve as a scaffold for developing new antimicrobial agents.

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting tert-butyl piperazine-1-carboxylate with trifluoroethyl halides (e.g., 2,2,2-trifluoroethyl iodide or bromide) under inert conditions (argon/nitrogen) in solvents like dichloromethane (DCM) or dimethylformamide (DMF). Catalysts such as potassium carbonate or triethylamine are used to deprotonate intermediates. Reaction completion is monitored via TLC or HPLC .

| Key Reaction Parameters |

|---|

| Solvent: DCM/DMF |

| Temperature: 25–50°C |

| Catalyst: K₂CO₃ or Et₃N |

| Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) |

Q. How is the compound purified, and what analytical methods confirm its purity?

Purification employs recrystallization (using ethanol/water mixtures) or silica gel chromatography. Purity (>95%) is verified via:

- HPLC : Retention time consistency.

- ¹H/¹³C NMR : Characteristic peaks for tert-butyl (δ 1.4–1.5 ppm), trifluoroethyl (δ 3.2–3.5 ppm), and piperazine protons (δ 2.5–3.8 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 299.3 .

Q. What structural features influence its reactivity?

The trifluoroethyl group’s electron-withdrawing nature stabilizes intermediates during nucleophilic substitution. The tert-butyl carbamate (Boc) group protects the piperazine nitrogen, enabling selective deprotection for downstream functionalization (e.g., amide coupling) .

Advanced Research Questions

Q. How does the trifluoroethyl group affect reaction kinetics in nucleophilic substitutions?

The -CF₃ group increases electrophilicity at adjacent carbons, accelerating SN2 reactions. Kinetic studies (monitored via ¹⁹F NMR) reveal rate enhancements of 2–3× compared to non-fluorinated analogs. Solvent polarity (e.g., DMF vs. THF) further modulates reaction rates .

Q. What strategies optimize enantiomeric purity in derivatives of this compound?

Enantioselective synthesis employs:

Q. How do stability studies inform storage and handling protocols?

The compound is hygroscopic and decomposes under acidic/alkaline conditions. Stability

| Condition | Degradation (%) | Time |

|---|---|---|

| pH 2 (HCl, 25°C) | >90% | 24 h |

| pH 10 (NaOH, 25°C) | 75% | 48 h |

| Dry N₂, 4°C | <5% | 6 months |

| Storage recommendations: desiccated at -20°C under argon . |

Q. What methodologies assess its biological interactions with protein targets?

- Surface Plasmon Resonance (SPR) : Measures binding affinity (KD) to receptors (e.g., GPCRs).

- Enzyme inhibition assays : IC₅₀ determination using fluorogenic substrates.

- Molecular docking : Computational models (AutoDock Vina) predict binding poses, validated by mutagenesis studies .

Contradictions and Resolutions

- Synthetic Yield Variability : reports 70–80% yields using DCM, while notes lower yields (50–60%) in THF. Resolution: Solvent polarity and temperature control (40–50°C in DCM) maximize efficiency .

- Stability in Aqueous Media : Conflicting reports on hydrolysis rates. Resolution: Buffer composition (e.g., 10% DMSO in PBS) minimizes degradation during bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.